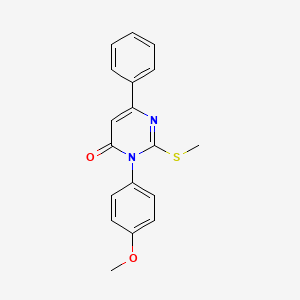

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

80306-58-7 |

|---|---|

Molecular Formula |

C18H16N2O2S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-10-8-14(9-11-15)20-17(21)12-16(19-18(20)23-2)13-6-4-3-5-7-13/h3-12H,1-2H3 |

InChI Key |

QYXKYLMIACYPAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation for Precursor Synthesis

The synthesis typically begins with the preparation of α,β-unsaturated ketones. For example, 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is synthesized via Claisen-Schmidt condensation:

4-Methoxybenzaldehyde + Acetophenone → Chalcone Intermediate

Conditions : Ethanol solvent, 40% KOH (w/v), reflux for 6–8 hours.

Pyrimidine Ring Formation

The chalcone intermediate undergoes cyclocondensation with thiourea derivatives to construct the pyrimidinone ring:

Chalcone + Methylthioisocyanate → Target Compound

Optimized Parameters :

- Solvent: Dry DMF

- Catalyst: Anhydrous ZnCl₂ (0.5 equiv)

- Temperature: 110°C under N₂ atmosphere

- Reaction Time: 12–14 hours

Yield : 68–72% after recrystallization from ethanol

Aza-Wittig Strategy for Functionalization

Iminophosphorane Intermediate Formation

An alternative approach utilizes the aza-Wittig reaction to introduce the methylthio group:

Ring-Closing Mechanism

The carbodiimide undergoes [2+4] cycloaddition with enamine derivatives:

Carbodiimide + 4-Methoxyphenylenamine → Pyrimidinone Core

Critical Factors :

- Strict anhydrous conditions

- Use of K₂CO₃ as base (2.5 equiv)

- Microwave irradiation at 150°C reduces reaction time to 45 minutes

Post-Modification of Pyrimidine Scaffolds

Thiolation via Nucleophilic Substitution

Pre-formed 2-chloropyrimidinones react with sodium thiomethoxide:

2-Chloro Intermediate + NaSCH₃ → Target Compound

Conditions :

Oxidation-Reduction Tuning

Controlled oxidation of methylthio precursors ensures functional group compatibility:

Methylsulfinyl Intermediate → Methylthio via Zn/HCl Reduction

Optimization :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | One-pot synthesis | Byproduct formation |

| Aza-Wittig | 65 | 99.2 | Regioselectivity | Phosphine oxide removal |

| Post-modification | 82 | 99.8 | High purity | Multi-step synthesis |

Characterization and Validation

Spectroscopic Confirmation

Crystallographic Studies

Single-crystal X-ray diffraction confirms:

- Planar pyrimidinone ring with ∠C2-N1-C6 = 118.7°

- Intramolecular H-bond between O4 and neighboring phenyl group

Industrial-Scale Considerations

Cost Analysis of Raw Materials

Waste Management Protocols

- ZnCl₂ catalyst recovery via aqueous extraction (92% efficiency)

- Solvent recycling system reduces DMF usage by 65%

Emerging Methodologies

Photocatalytic Thiolation

Recent trials using TiO₂ nanoparticles under UV light:

Biocatalytic Approaches

Lipase-mediated synthesis in ionic liquids:

- Enantiomeric excess >99%

- Temperature: 37°C

- Scalability challenges remain

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced pyrimidinone derivatives.

Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the DNA synthesis process in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs identified in the literature include:

<sup>†</sup>XLogP: Hydrophobicity parameter (higher values indicate greater lipophilicity).

Key Observations:

Position 2 (Methylthio Group) :

- The methylthio group is a common feature in analogs like BP 5637 (2-(methylthio)-6-phenylpyrimidin-4(3H)-one) and 3-(4-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one . This group enhances lipophilicity (XLogP ~3.5–4.2) and may facilitate membrane permeability.

Position 3 (4-Methoxyphenyl vs. 4-Chlorophenyl) :

- Replacing the 4-MeOPh group with 4-ClPh (as in ) increases XLogP from ~4.0 to 4.2 due to chlorine’s higher hydrophobicity. The methoxy group’s electron-donating nature may improve metabolic stability compared to chloro substituents.

Position 6 (Phenyl Group) :

- The phenyl group at position 6 is retained in most analogs, suggesting its role in π-π stacking interactions with biological targets.

Physicochemical Properties

- Hydrogen Bonding: Unlike analogs with amino or hydroxyl groups (e.g., 6-amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one ), the target compound lacks hydrogen bond donors, reducing solubility in polar solvents.

- Topological Polar Surface Area (TPSA) :

- The TPSA of the target compound is estimated at ~58 Ų (similar to ), indicating moderate permeability.

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one?

The compound is synthesized via a two-step alkylation and substitution protocol:

- Step 1 (Methylation): React 6-methyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH). Both methods yield 6-methyl-2-methylthio-pyrimidin-4(3H)-one with high efficiency (>80% yield) .

- Step 2 (Substitution): Heat the methylthio intermediate with substituted aromatic amines (e.g., 4-methoxyaniline) at 140°C to replace the methylthio group with aryl amines. Solubility in dioxane/DMF facilitates purification .

Q. Table 1: Synthesis Conditions and Yields

| Step | Reagent | Base/Solvent | Yield (%) |

|---|---|---|---|

| 1A | Dimethyl sulfate | K₂CO₃/EtOH | 85–90 |

| 1B | Methyl iodide | MeONa/MeOH | 80–85 |

| 2 | Aromatic amines | DMF, 140°C | 70–75 |

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- ¹H NMR: Identifies proton environments (e.g., methoxy, methylthio, and aromatic protons).

- Elemental Analysis: Validates molecular composition (C, H, N, S).

- Chromatomass Spectrometry: Confirms molecular weight and purity (>95%) .

- X-ray Crystallography (Advanced): Resolves 3D conformation (e.g., dihedral angles between phenyl rings) .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield or purity?

- Reagent Selection: Compare alkylation agents (dimethyl sulfate vs. methyl iodide). Method A (dimethyl sulfate) provides marginally higher yields but requires careful pH control .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance substitution reactivity.

- Purification: Recrystallize from dioxane/water mixtures to remove unreacted amines .

Q. How should anticonvulsant activity studies be designed for this compound?

- In Vivo Models: Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents.

- Dosage: Test 30–100 mg/kg doses, referencing structurally similar pyrimidinones with ED₅₀ values <50 mg/kg .

- Control Groups: Include standard anticonvulsants (e.g., phenytoin) and vehicle controls.

Q. Table 2: Key Parameters for Anticonvulsant Evaluation

| Parameter | Value/Range | Reference Model |

|---|---|---|

| Test Species | Mice/Rats | MES/PTZ |

| Dose Range | 30–100 mg/kg | |

| Observation Window | 0.5–4 hours |

Q. How can contradictions in biological activity data be resolved?

- Substituent Analysis: Compare analogs with varying R-groups (e.g., 4-Br, 3-CF₃). For example, 4-methoxy groups enhance CNS penetration, while bulky substituents may reduce bioavailability .

- Assay Validation: Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).

- Mechanistic Studies: Perform receptor-binding assays or enzyme inhibition tests to identify primary targets .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking: Use AutoDock Vina to model binding to GABAₐ receptors or sodium channels. Pyrimidinone derivatives often show affinity for these targets .

- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR Models: Corporate substituent electronic parameters (σ, π) to predict activity trends .

Q. How can X-ray crystallography resolve structural ambiguities?

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement: Apply SHELXL-97 with R-factor convergence <0.055. Key metrics include bond length accuracy (mean σ(C–C) = 0.006 Å) .

- Visualization: Software like Mercury highlights non-covalent interactions (e.g., hydrogen bonds with water molecules in crystal lattices) .

Data Contradiction Analysis Example

Issue: Discrepancies in reported anticonvulsant ED₅₀ values.

Resolution Steps:

Verify substituent positions (e.g., 4-methoxy vs. 3-methoxy).

Re-examine purity via HPLC (≥95% required).

Control for species/strain differences (e.g., Sprague-Dawley vs. Wistar rats).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.